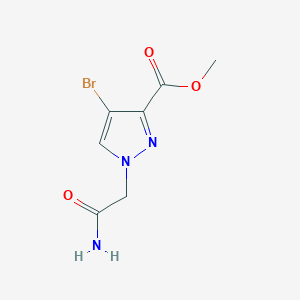

N-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethyl-5-nitrobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(1,3-Benzodioxol-5-ylmethyl)-N’-phenylurea” is a compound that has been provided to early discovery researchers as part of a collection of rare and unique chemicals . Another compound, “N-(1,3-benzodioxol-5-ylmethyl)-1-methoxy-2-propanamine hydrobromide”, is used in laboratory chemicals .

Synthesis Analysis

A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling .

Molecular Structure Analysis

The structure of “N-(1,3-Benzodioxol-5-ylmethyl)-N-methylacetamide” is available as a 2D Mol file . The structure of “N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine” is also available .

Applications De Recherche Scientifique

Synthesis and Characterization

- Synthesis and Computational Study : A study focused on the synthesis, structural characterization, and computational analysis of a newly synthesized sulfonamide molecule, highlighting the use of Density Functional Theory (DFT) for investigating its structural and electronic properties (Murthy et al., 2018).

Biological Applications

- Bacterial Biofilm Inhibition : Research demonstrated the synthesis of N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides and their application in inhibiting bacterial biofilms, showcasing their potential in addressing bacterial resistance (Abbasi et al., 2020).

Chemical Properties and Reactions

- Cathodic Cleavage : A study on the electrochemical reduction of nitrobenzenesulfonamides revealed insights into the mechanisms of S-N bond cleavage, contributing to the understanding of chemical reactivity and stability (Zanoni & Stradiotto, 1991).

Anticancer and Medicinal Chemistry

- Pro-apoptotic Effects in Cancer Cells : The synthesis of new sulfonamide derivatives was explored for their pro-apoptotic effects on cancer cells, highlighting the potential therapeutic applications of sulfonamide compounds in oncology (Cumaoğlu et al., 2015).

Photodynamic Therapy

- Photodynamic Therapy Applications : A study on the synthesis of zinc phthalocyanine substituted with sulfonamide derivatives emphasized their high singlet oxygen quantum yield, indicating their utility in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

Chemical Synthesis and Heterocycles

- Synthesis of Nitrogenous Heterocycles : Research on the base-mediated intramolecular C-arylation of N-benzyl-2-nitrobenzenesulfonamides demonstrated their role as intermediates in the synthesis of various nitrogenous heterocycles, highlighting the versatility of sulfonamide compounds in synthetic organic chemistry (Kisseljova et al., 2014).

Safety and Hazards

Propriétés

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethyl-5-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O6S/c1-10-5-11(2)16(7-13(10)18(19)20)25(21,22)17-8-12-3-4-14-15(6-12)24-9-23-14/h3-7,17H,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVIWAQMEFKAVPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

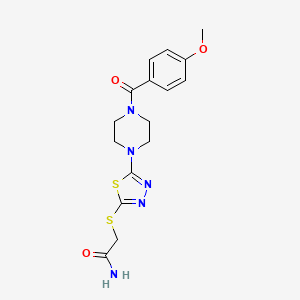

![N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2815760.png)

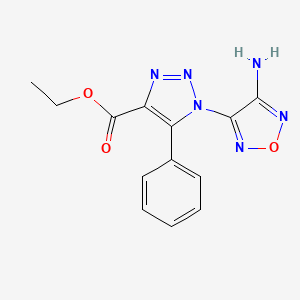

![4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2815766.png)

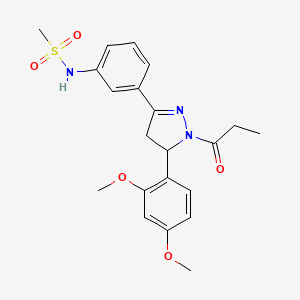

![1-(9H-carbazol-9-yl)-3-[4-(diphenylmethyl)piperazin-1-yl]propan-2-ol](/img/structure/B2815770.png)

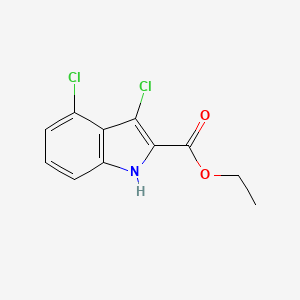

![3-methoxy-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2815771.png)